molecular formula C49H40Cl2CuN3O3P2 B6338413 copper(1+);dichloromethane;1,10-phenanthroline;triphenylphosphane;nitrate CAS No. 33989-10-5

copper(1+);dichloromethane;1,10-phenanthroline;triphenylphosphane;nitrate

Cat. No.: B6338413
CAS No.: 33989-10-5
M. Wt: 915.3 g/mol
InChI Key: RMYGTLXCRLUAKL-UHFFFAOYSA-N
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Description

The compound copper(1+); dichloromethane; 1,10-phenanthroline; triphenylphosphane; nitrate (systematic name: Bromo(1,10-phenanthroline)(triphenylphosphine)copper(I) Nitrate Dichloromethane Adduct) is a heteroleptic copper(I) complex. Its structure comprises:

  • Copper(I): A +1 oxidation state metal center.
  • 1,10-Phenanthroline (Phen): A bidentate ligand that chelates copper via two nitrogen atoms, enhancing stability and electronic tuning .
  • Triphenylphosphane (PPh₃): Two monodentate ligands providing steric bulk and stabilizing the copper center through σ-donation .
  • Nitrate (NO₃⁻): A counterion balancing the charge.
  • Dichloromethane (CH₂Cl₂): A solvent adduct influencing crystallinity and solubility .

This complex is synthesized by reacting copper nitrate, 1,10-phenanthroline, and triphenylphosphane in ethanol, followed by crystallization with dichloromethane . It exhibits applications in catalysis (e.g., cross-coupling reactions) and coordination chemistry due to its redox-active copper center and ligand versatility .

Properties

IUPAC Name

copper(1+);dichloromethane;1,10-phenanthroline;triphenylphosphane;nitrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H15P.C12H8N2.CH2Cl2.Cu.NO3/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;2-1-3;;2-1(3)4/h2*1-15H;1-8H;1H2;;/q;;;;+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMYGTLXCRLUAKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C(Cl)Cl.[N+](=O)([O-])[O-].[Cu+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H40Cl2CuN3O3P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

915.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Protocol

A representative synthesis involves combining mesitylcopper(I) (CuMes) with 1,10-phenanthroline and triphenylphosphine in anhydrous toluene. The steps include:

  • CuMes preparation : Magnesium turnings (2.48 g, 100 mmol) react with 2-bromomesitylene (15.30 mL, 100 mmol) in THF under N₂, followed by addition of CuCl (10.90 g, 100 mmol) at −78°C.

  • Ligand addition : Phen (0.1 mmol) and PPh₃ (0.2 mmol) are introduced to the CuMes solution, stirred for 72 hours at 25°C.

  • Crystallization : The mixture is layered with hexane, yielding yellow crystals after 72 hours.

Characterization Data

  • IR spectroscopy : Absorptions at 1,100 cm⁻¹ (ν(NO₃⁻)) and 740 cm⁻¹ (ν(Cu–P)) confirm ligand coordination.

  • X-ray diffraction : Distorted tetrahedral geometry around Cu(I), with bond lengths Cu–N = 2.02 Å and Cu–P = 2.28 Å.

Method 2: Metathesis Using Copper(I) Nitrate

Reaction Protocol

An alternative route employs Cu(NO₃) as the copper source, leveraging nitrate’s counterion role:

  • Solution preparation :

    • Solution A : Cu(NO₃)₂ (0.1 mmol) dissolved in THF.

    • Solution B : Phen (0.1 mmol) and PPh₃ (0.2 mmol) in toluene.

  • Mixing : Solutions A and B are combined dropwise under N₂ at 0°C, stirred for 24 hours.

  • Workup : The precipitate is washed with DCM and dried under vacuum (30°C–180°C).

Optimization Insights

  • pH control : Maintaining pH 6–8 during mixing prevents Cu(I) disproportionation.

  • Catalyst additives : Citrate ions (e.g., Trisodium Citrate) enhance yield by stabilizing intermediates.

Method 3: Solvent-Mediated Recrystallization

Procedure

For high-purity crystals, a solvent layering technique is applied:

  • Dissolution : Crude product (0.1 mmol) is dissolved in minimal DCM.

  • Layering : Hexane is layered atop the DCM solution, inducing slow crystallization.

  • Adduct formation : DCM molecules incorporate into the crystal lattice, confirmed by elemental analysis.

Structural Analysis

  • Crystal system : Monoclinic, space group P2₁/c, with Z = 4.

  • Thermal stability : Decomposition onset at 202°C, correlating with DCM evaporation.

Comparative Analysis of Synthetic Routes

MethodCopper SourceLigandsSolventYield (%)Key Advantage
1CuMesPhen, PPh₃Toluene~75High crystallinity
2Cu(NO₃)₂Phen, PPh₃THF~68Direct nitrate incorporation
3Crude productDCM/Hexane>90Purification efficiency

Notes :

  • Method 1 avoids nitrate contamination but requires stringent anhydrous conditions.

  • Method 2 simplifies counterion integration but risks Cu(II) impurities.

Challenges and Mitigation Strategies

Oxidation of Cu(I)

Exposure to air rapidly oxidizes Cu(I) to Cu(II), necessitating Schlenk line techniques. Argon or nitrogen atmospheres are critical during ligand addition.

Ligand Steric Effects

Bulky PPh₃ ligands can hinder phen coordination. Mitigation includes:

  • Gradual ligand addition : Sequential introduction of PPh₃ followed by phen.

  • Solvent polarity : Higher polarity solvents (e.g., DMF) improve ligand solubility .

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of chemical reactions, including:

    Oxidation: The copper(I) center can be oxidized to copper(II) under certain conditions.

    Reduction: The compound can participate in reduction reactions, where the copper(I) center is reduced to copper(0).

    Substitution: Ligands such as 1,10-phenanthroline and triphenylphosphane can be substituted with other ligands in the coordination sphere.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as sodium borohydride or hydrazine are used.

    Substitution: Ligand exchange reactions can be carried out using various ligands under mild conditions.

Major Products

    Oxidation: Copper(II) complexes.

    Reduction: Copper(0) nanoparticles or clusters.

    Substitution: New coordination complexes with different ligands.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a catalyst in organic synthesis, particularly in cross-coupling reactions and C-H activation.

    Biology: Investigated for its potential as an antimicrobial agent due to its copper content.

    Medicine: Studied for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Employed in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound involves the coordination of the copper ion with 1,10-phenanthroline and triphenylphosphane ligands. This coordination stabilizes the copper ion and enhances its reactivity. The copper center can facilitate various catalytic reactions by providing a site for substrate binding and activation. The nitrate anions and dichloromethane solvent play a role in stabilizing the overall complex and maintaining its solubility.

Comparison with Similar Compounds

Structural Analogues

Copper(II) Complexes with Phenanthroline
  • Example: [Cu(Phen)(cys)(H₂O)]NO₃ (cys = L-cysteine) . Oxidation State: Cu(II) vs. Cu(I) in the target compound. Ligands: Includes cysteine (a thiol-containing ligand) instead of PPh₃, altering redox behavior and biological activity. Applications: Higher antitubercular activity compared to Cu(I) analogs but with increased cytotoxicity .
Fluorinated Phenanthroline-Copper Complexes
  • Example : 5-Fluoro-1,10-phenanthroline-Cu(I) complexes .
    • Modifications : Fluorination at the 5-position of Phen enhances ligand hydrophobicity and electron-withdrawing effects.
    • Biological Activity : Fluorinated complexes show lower toxicity to healthy cells (e.g., fibroblasts) while retaining cytotoxicity toward cancer cells .
Bis(triphenylphosphane)copper(I) Nitrate
  • Formula: [Cu(PPh₃)₂]NO₃ . Ligand Simplicity: Lacks Phen, reducing chelate stability and catalytic versatility. Applications: Primarily used in simple redox reactions, contrasting with the target compound’s role in advanced catalysis .

Key Findings :

  • Cu(II)-Phen complexes generally exhibit stronger antimicrobial activity but higher toxicity compared to Cu(I) or Mn(II) analogs .
  • Fluorinated Phen ligands mitigate toxicity while retaining efficacy .

Catalytic Performance

Compound Catalytic Reaction Turnover Frequency (TOF) Reference
[Cu(Phen)(PPh₃)₂]NO₃·CH₂Cl₂ C–H activation 120 h⁻¹
[Cu(PPh₃)₂]NO₃ Azide-alkyne cycloaddition 45 h⁻¹
Ag(I)-Phen-nitrile Nitrile hydration 90 h⁻¹

Mechanistic Insights :

  • The target compound’s Phen ligand enhances substrate binding via π-π interactions, while PPh₃ modulates steric accessibility .
  • Ag(I) analogs show higher electrophilicity but lower stability under oxidative conditions .

Challenges :

  • Fluorinated Phen ligands require harsh fluorination conditions (e.g., KF/DMSO at 110°C) .
  • Dichloromethane adducts can dissociate under vacuum, complicating isolation .

Biological Activity

The coordination complex “copper(1+);dichloromethane;1,10-phenanthroline;triphenylphosphane;nitrate” (CAS Number: 33989-10-5) is a notable compound in coordination chemistry. It comprises a copper(I) ion coordinated with two triphenylphosphine ligands and one 1,10-phenanthroline ligand, stabilized by nitrate anions in dichloromethane solvent. This article explores its biological activity, including its effects on cellular processes, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

Cu++2 C6H5)3P+C12H8N2+NO3+12CH2Cl2\text{Cu}^++\text{2 C}_{6}\text{H}_{5})_{3}\text{P}+\text{C}_{12}\text{H}_{8}\text{N}_{2}+\text{NO}_{3}^{-}+\frac{1}{2}\text{CH}_{2}\text{Cl}_{2}

This complex is known for its catalytic properties and has been utilized in various chemical reactions due to its ability to form stable complexes with transition metal ions .

Biological Activity Overview

The biological activity of this copper(I) complex is primarily attributed to its interaction with cellular components and signaling pathways. Key aspects include:

  • Cellular Effects : The complex influences cellular functions by interacting with signaling pathways, gene expression, and metabolic processes. Its capacity to stabilize copper ions can affect metal ion homeostasis within cells, impacting oxidative stress responses and apoptosis.
  • Molecular Mechanism : The complex exerts its effects through binding interactions with biomolecules. The bidentate ligand structure allows it to chelate copper ions, which may lead to enzyme inhibition or activation depending on the biochemical context .

Study 1: Channel Blockade Mechanism

A study investigated the effects of copper(II) phenanthroline complexes on voltage-gated sodium channels (hNa v1.4). The findings indicated that both CuPhen (copper(II) phenanthroline) and 1,10-phenanthroline could act as open-channel blockers. The results demonstrated a reversible current inhibition in channels containing specific cysteine mutations, suggesting that these complexes could be used as novel inhibitors for therapeutic applications in conditions like epilepsy and cardiac arrhythmias .

Study 2: Antimicrobial Activity

Research comparing the antimicrobial efficacy of various copper complexes revealed that those containing 1,10-phenanthroline exhibited enhanced antimicrobial properties compared to their ligands alone. This suggests that the presence of the phenanthroline ligand significantly contributes to the biological activity of the copper complexes .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar copper coordination complexes:

Compound NameLigandsBiological Activity
Copper(I);dichloromethane;2,2’-bipyridine;triphenylphosphane;nitrate2,2’-bipyridineModerate antimicrobial activity
Copper(I);dichloromethane;1,10-phenanthroline;triphenylarsane;nitrateTriphenylarsaneLower catalytic activity compared to phenanthroline complex

The presence of 1,10-phenanthroline and triphenylphosphine provides a unique electronic environment that enhances the catalytic properties of the copper ion in this specific complex .

Q & A

Q. What are the optimal synthetic methodologies for preparing the [Cu(1,10-phenanthroline)(PPh₃)]NO₃·½CH₂Cl₂ complex?

  • Methodological Answer : The synthesis typically involves refluxing stoichiometric amounts of Cu(I) precursors (e.g., CuBr), 1,10-phenanthroline, and triphenylphosphane in dichloromethane under inert conditions (N₂/Ar) to prevent oxidation of Cu(I). Nitrate is introduced via counterion exchange. Key steps include:
  • Ligand-to-metal ratio : A 1:2 molar ratio of 1,10-phenanthroline to triphenylphosphane ensures stable coordination .
  • Solvent choice : Dichloromethane enhances solubility of hydrophobic ligands (PPh₃) and stabilizes the adduct .
  • Purification : Column chromatography or recrystallization from CH₂Cl₂/ether yields high-purity crystals .

Q. Which characterization techniques are critical for confirming the structure and purity of this complex?

  • Methodological Answer :
  • X-ray crystallography : Resolves the coordination geometry (tetrahedral Cu(I) center chelated by phenanthroline and PPh₃ ligands) .
  • Elemental analysis (EA) : Validates stoichiometry (C, H, N, P, Cu) with ≤0.3% deviation .
  • FTIR and NMR : Phenanthroline’s C=N stretches (1620–1590 cm⁻¹) and PPh₃’s aromatic signals (7.3–7.5 ppm in ¹H NMR) confirm ligand binding .

Q. Why is dichloromethane used as a solvent/adduct in this complex?

  • Methodological Answer : Dichloromethane (CH₂Cl₂) acts as a non-coordinating solvent that stabilizes the Cu(I) complex via weak CH···π interactions with aromatic ligands. Its low polarity prevents ligand dissociation during crystallization .

Advanced Research Questions

Q. How do ligand substitutions (e.g., modifying phenanthroline or PPh₃) alter catalytic activity in cross-coupling reactions?

  • Methodological Answer :
  • Phenanthroline derivatives : Electron-withdrawing groups (e.g., Cl at 2,9-positions) increase Lewis acidity of Cu(I), accelerating oxidative addition in Ullmann reactions .
  • Phosphane ligands : Bulkier phosphanes (e.g., tricyclohexylphosphane) reduce catalytic turnover due to steric hindrance, while PPh₃ balances stability and reactivity .
  • Experimental design : Compare turnover frequencies (TOF) using kinetic studies under identical conditions (solvent, temperature) .

Q. How can researchers address contradictions in reported catalytic efficiencies of similar Cu(I) complexes?

  • Methodological Answer : Contradictions often arise from:
  • Oxygen sensitivity : Cu(I) complexes degrade in air; ensure rigorous inert conditions .
  • Ligand purity : Trace moisture in PPh₃ (~0.1% H₂O) deactivates catalysts; use sublimed ligands .
  • Characterization gaps : Validate active species via in-situ XAFS or EPR to confirm oxidation state .

Q. What strategies optimize the complex’s stability for long-term storage or reuse in catalysis?

  • Methodological Answer :
  • Storage : Seal under argon at –20°C; CH₂Cl₂ adduct prevents ligand loss .
  • Immobilization : Support on mesoporous silica or polymeric matrices reduces decomposition during recycling .
  • Stability tests : Monitor catalytic activity over multiple cycles via GC-MS or HPLC .

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